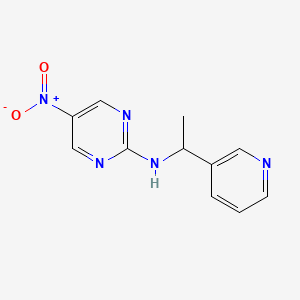![molecular formula C12H14BrN3O2S B7586804 N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B7586804.png)
N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 11-7082 and has been extensively studied for its anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of immune responses, and its activation is associated with inflammation and cancer development. By inhibiting this pathway, N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide can reduce inflammation and inhibit cancer cell proliferation.
Biochemical and Physiological Effects:
N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide in lab experiments is its specificity for the NF-κB pathway. This compound can selectively inhibit this pathway without affecting other signaling pathways, which can be useful in studying the role of NF-κB in various biological processes. However, one of the limitations of using this compound is its potential toxicity. High concentrations of N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide can be toxic to cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer, autoimmune disorders, and neurodegenerative diseases. Additionally, the use of N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide involves the reaction of 3-bromobenzyl chloride with N,N-dimethyl-1H-pyrazole-4-sulfonamide in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the activation of the NF-κB pathway, which is involved in the regulation of immune responses. This compound has also been shown to have anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis.
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c1-15-9-12(7-14-15)19(17,18)16(2)8-10-4-3-5-11(13)6-10/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKRTOXEIYXQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N(C)CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide](/img/structure/B7586728.png)
![3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide](/img/structure/B7586741.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7586753.png)

![(2S)-2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-3-hydroxypropanoic acid](/img/structure/B7586783.png)
![(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7586791.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7586792.png)


![(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586822.png)
![4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester](/img/structure/B7586828.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7586836.png)

